Ethyl methyl ether

Catalog No.
S560597
CAS No.
540-67-0
M.F
C3H8O
M. Wt
60.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl ether

CAS Number

540-67-0

Product Name

Ethyl methyl ether

IUPAC Name

methoxyethane

Molecular Formula

C3H8O

Molecular Weight

60.1 g/mol

InChI

InChI=1S/C3H8O/c1-3-4-2/h3H2,1-2H3

InChI Key

XOBKSJJDNFUZPF-UHFFFAOYSA-N

SMILES

CCOC

Solubility

0.83 M
SOL IN ACETONE
MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER

Synonyms

ethyl methyl ether

Canonical SMILES

CCOC

Description

The exact mass of the compound Ethyl methyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.83 msol in acetonemiscible in ethyl alcohol, ethyl ether. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl methyl ether, chemically represented as C2_2H5_5OCH3_3, is a colorless, flammable gas with a sweet, ether-like odor. It is less dense than water and has a boiling point of approximately 7.4 °C. Ethyl methyl ether is classified as an ether and is notable for its stability under normal conditions, although it can form unstable peroxides upon prolonged exposure to air. This compound is soluble in water and exhibits significant flammability, making it a hazardous material in various settings .

, primarily involving the cleavage of the carbon-oxygen bond. One significant reaction occurs when ethyl methyl ether is treated with phosphorus pentachloride (PCl5_5), leading to the formation of ethyl chloride and methyl chloride:

C2H5OCH3+PCl5C2H5Cl+CH3Cl+POCl3\text{C}_2\text{H}_5\text{OCH}_3+\text{PCl}_5\rightarrow \text{C}_2\text{H}_5\text{Cl}+\text{CH}_3\text{Cl}+\text{POCl}_3

Additionally, under acidic conditions, ethyl methyl ether can undergo cleavage with hydrogen iodide (HI), producing iodine derivatives and alcohols:

C2H5OCH3+2HIC2H5I+CH3I+H2O\text{C}_2\text{H}_5\text{OCH}_3+2\text{HI}\rightarrow \text{C}_2\text{H}_5\text{I}+\text{CH}_3\text{I}+\text{H}_2\text{O}

In gas-phase reactions, singlet methylene can react with ethyl methyl ether to yield various ethers, indicating its reactivity with radicals .

Ethyl methyl ether exhibits narcotic effects on the central nervous system and can cause irritation to the skin and mucous membranes. Its inhalation may lead to dizziness, headaches, and respiratory issues. Due to its potential for narcotic effects, exposure limits are established to minimize health risks .

Ethyl methyl ether can be synthesized through several methods:

  • Alkoxide Reaction: A common laboratory method involves reacting sodium alkoxide with an alkyl halide under anhydrous conditions. The typical molar ratio of sodium alkoxide to alkyl halide is 1:1-2. This method is efficient for producing high-purity ethyl methyl ether .
  • Electron-Induced Reactions: Ethyl methyl ether can also be formed through electron-induced reactions between ethylene and methanol in condensed phases, where reactive intermediates such as methoxy radicals play a crucial role in the reaction mechanism .

Studies have shown that ethyl methyl ether interacts with various chemical species under specific conditions. For instance, its reaction with singlet methylene leads to the formation of multiple ethers, demonstrating its role as a reactive intermediate in organic synthesis. Furthermore, its interactions with strong acids result in cleavage reactions that produce halides and alcohols .

Ethyl methyl ether shares structural similarities with other ethers but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundMolecular FormulaBoiling Point (°C)Key Characteristics
Dimethyl EtherC2_2H6_6O-24.9Lower boiling point; used as a fuel
Diethyl EtherC4_4H10_10O34.6More commonly used as an anesthetic; higher boiling point
Methyl Ethyl EtherC4_4H10_10O35.0Similar structure; different reactivity profile
Tert-Butyl Methyl EtherC5_5H12_12O55.0More stable due to tertiary carbon; used as a solvent

Uniqueness of Ethyl Methyl Ether

Ethyl methyl ether's uniqueness lies in its balance between reactivity and stability compared to other ethers. Its ability to participate in radical reactions while remaining stable under standard conditions makes it a valuable compound in organic chemistry and industrial applications.

Physical Description

Ethyl methyl ether appears as a clear colorless gas with a medicine-like odor. Less dense than water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.

Color/Form

COLORLESS LIQUID

XLogP3

0.4

Boiling Point

7.4 °C

Flash Point

-35 °F (NFPA, 2010)
-35 °F (closed cup)

Vapor Density

2.1 (Air = 1)

Density

0.7251 @ 0 °C/0 °C

Melting Point

-113.0 °C
-113 °C

UNII

TF7D64JK16

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Vapor Pressure

1.49e+03 mmHg
1493 mm Hg @ 25 °C

Pictograms

Flammable

Flammable

Other CAS

540-67-0
69012-85-7

Wikipedia

Methoxyethane

General Manufacturing Information

Alcohols, C1-2, ethoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analysis of trace volatile organic compounds in coffee was by headspace concn & gas chromatography-mass spectrometry.
NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q (50/80 mesh), with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/
EPA Method 1624: An isotope dilution gas chromatography/mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/
EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/
For more Analytic Laboratory Methods (Complete) data for ETHYL METHYL ETHER (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ether in blood or urine is analyzed by direct injection of the specimen into a gas chromatograph equipped with a flame-ionization detector and a molecular sieve column. This method has a sensitivity of 10 mg/l, linearity of 10-200 mg/l, cv of 3-5% within-run, and a relative recovery of 96-100%. /Diethyl ether/

Dates

Modify: 2024-02-18

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